molecular formula C13H24N2O2 B13437962 (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B13437962
M. Wt: 240.34 g/mol
InChI Key: KUAPEDXTMLQBSI-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods often employ multicomponent reactions, cyclization, and annulation techniques to achieve high yields and selectivity .

Chemical Reactions Analysis

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interruption of palladium-catalyzed hydrogenation by water can lead to the formation of piperidinones .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are known for their pharmacological activities and are used in the synthesis of various drugs . They are also employed in the development of new therapeutic agents due to their biological activity. In the industrial sector, piperidine derivatives are used as intermediates in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone can be compared with other piperidine derivatives such as (RS)-1-(Piperidin-2-yl)methanamine and 2-Piperidinemethanamine . These compounds share a similar piperidine skeleton but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific methoxymethyl and piperidinyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-piperidin-2-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-17-10-11-5-4-8-15(9-11)13(16)12-6-2-3-7-14-12/h11-12,14H,2-10H2,1H3

InChI Key

KUAPEDXTMLQBSI-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=O)C2CCCCN2

Origin of Product

United States

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